molecular formula C20H24N2O4S B5016536 1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide

1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide

Cat. No.: B5016536
M. Wt: 388.5 g/mol
InChI Key: DCKQBNRYEHFGKU-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a hydroxyphenyl group

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions of sulfonyl and hydroxyphenyl groups with biological targets.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide can be compared with similar compounds such as:

    1-(2,5-dimethylphenyl)sulfonyl-N-(4-hydroxyphenyl)piperidine-4-carboxamide: This compound has a similar structure but with the hydroxy group at a different position on the phenyl ring.

    1-(2,5-dimethylphenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide: This compound features a methoxy group instead of a hydroxy group, which can affect its reactivity and binding properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-6-7-15(2)19(12-14)27(25,26)22-10-8-16(9-11-22)20(24)21-17-4-3-5-18(23)13-17/h3-7,12-13,16,23H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKQBNRYEHFGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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